REACTION_CXSMILES
|
[CH3:1][N:2]([CH3:15])[CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH3:14].[Cl:16][CH2:17][CH:18]([OH:21])[CH2:19][OH:20]>>[Cl-:16].[OH:21][CH:18]([CH2:19][OH:20])[CH2:17][N+:2]([CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH3:14])([CH3:1])[CH3:15] |f:2.3|
|
Name
|
|
Quantity
|
638.06 g
|
Type
|
reactant
|
Smiles
|
CN(CCCCCCCCCCCC)C
|
Name
|
|
Quantity
|
353.49 g
|
Type
|
reactant
|
Smiles
|
ClCC(CO)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
30 °C
|
Type
|
CUSTOM
|
Details
|
stirred overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
|
Details
|
distilled water
|
Type
|
ADDITION
|
Details
|
21.21 g sodium hydroxide (50%) is added
|
Type
|
ADDITION
|
Details
|
is being mixed with a mechanical stirrer
|
Type
|
ADDITION
|
Details
|
The reaction solution is mixed at 30° C. for 90 minutes
|
Duration
|
90 min
|
Type
|
TEMPERATURE
|
Details
|
the temperature is gradually increased to 40° C. over 45 minutes
|
Duration
|
45 min
|
Type
|
TEMPERATURE
|
Details
|
The temperature is then increased over the next hour to 55° C
|
Type
|
WAIT
|
Details
|
after one hour the solution is getting more viscous so 135.48 g
|
Duration
|
1 h
|
Type
|
DISTILLATION
|
Details
|
distilled water
|
Type
|
ADDITION
|
Details
|
is added
|
Type
|
TEMPERATURE
|
Details
|
to cool to room temperature
|
Type
|
DISTILLATION
|
Details
|
distilled water
|
Type
|
ADDITION
|
Details
|
is added
|
Type
|
TEMPERATURE
|
Details
|
the temperature is increased to 45° C
|
Type
|
TEMPERATURE
|
Details
|
to cool to room temperature
|
Type
|
ADDITION
|
Details
|
46.59 g trimethylamine (43.6%) is added
|
Type
|
ADDITION
|
Details
|
mixed for two hours
|
Duration
|
2 h
|
Type
|
ADDITION
|
Details
|
without mixing
|
Type
|
TEMPERATURE
|
Details
|
heating for 60 hours
|
Duration
|
60 h
|
Type
|
TEMPERATURE
|
Details
|
The solution is then heated to 40° C.
|
Type
|
CUSTOM
|
Details
|
purged with nitrogen until the residual trimethylamine hydrochloride
|
Reaction Time |
2 h |
Name
|
|
Type
|
|
Smiles
|
[Cl-].OC(C[N+](C)(C)CCCCCCCCCCCC)CO
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |